
4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the fluorine atom and the methoxy group in the pyrimidine ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of silver-promoted selective fluorination of 2-aminopyrimidines . This method provides 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions . This inhibition can result in various physiological effects, including reduced tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxydiazine: A sulfonamide with a similar structure, used as an antibacterial agent.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Another sulfonamide derivative with similar applications.
Uniqueness
4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide is unique due to the presence of the fluorine atom and the methoxy group in the pyrimidine ring. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2680-98-0 |
|---|---|
Molecular Formula |
C11H11FN4O3S |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11FN4O3S/c1-19-11-14-6-9(12)10(15-11)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
LHJFJFZCQCQCMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


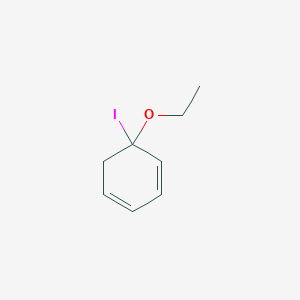
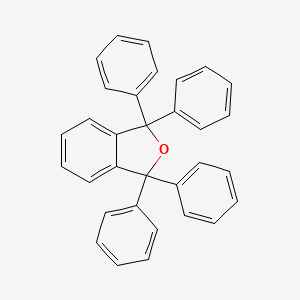
![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
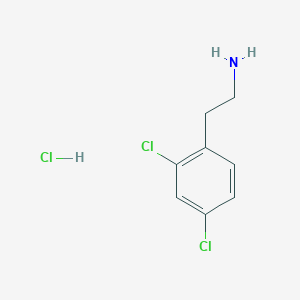


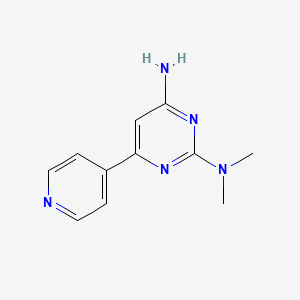

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
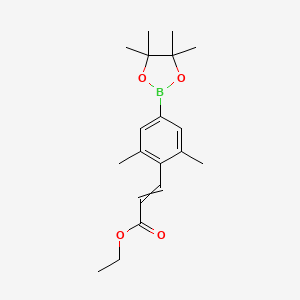
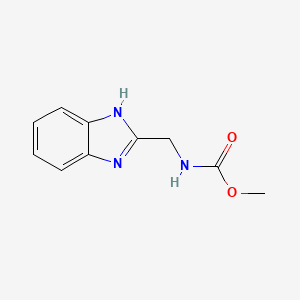
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
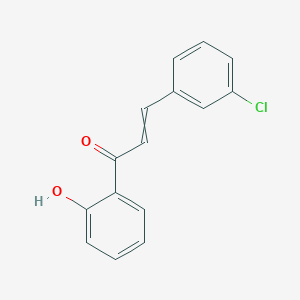
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
